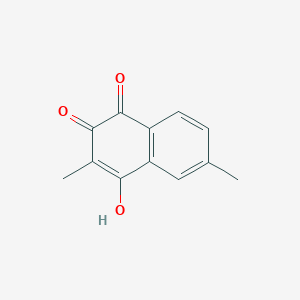

3-Hydroxychimaphilin

Beschreibung

Eigenschaften

IUPAC Name |

4-hydroxy-3,6-dimethylnaphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-6-3-4-8-9(5-6)10(13)7(2)11(14)12(8)15/h3-5,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKSZCGTLRGKCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)C(=O)C(=C2O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling 3-Hydroxychimaphilin: A Technical Guide to its Natural Sources and Isolation

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been compiled detailing the natural sources and isolation protocols for 3-hydroxychimaphilin, a naphthoquinone of significant interest to the scientific community. This document provides researchers, scientists, and drug development professionals with a foundational resource, consolidating available data on its origins and methodologies for its extraction and purification.

Natural Occurrences of this compound

This compound, a derivative of the well-known compound chimaphilin (B162187), is primarily found in plant species belonging to the Pyrolaceae family, which is now often classified as a subfamily (Pyroloideae) within the Ericaceae family. The principal genera known to contain chimaphilin and its analogues are Chimaphila and Pyrola.

While specific quantitative data for this compound is not extensively documented in publicly available literature, its presence is inferred from phytochemical studies of species within these genera. The primary sources include:

-

Chimaphila umbellata (L.) W.P.C. Barton): Commonly known as Pipsissewa or Prince's Pine, this plant is a well-established source of chimaphilin. It is highly probable that this compound co-occurs with chimaphilin in this species.

-

Pyrola species: Various species within the Pyrola genus, such as Pyrola incarnata and Pyrola japonica, have been investigated for their naphthoquinone content. These plants represent a promising source for the isolation of this compound and related compounds.

Quantitative Data Summary

The concentration of this compound can vary significantly based on the plant species, geographical location, time of harvest, and the specific part of the plant being analyzed (e.g., leaves, roots). Due to the limited specific data for this compound, the following table presents a generalized summary of naphthoquinone content in relevant species to provide a comparative baseline.

| Plant Species | Plant Part | Compound(s) Analyzed | Method of Analysis | Reported Yield/Concentration (if available) | Reference |

| Chimaphila umbellata | Aerial Parts | Chimaphilin | HPLC | Not specified | General phytochemical analyses |

| Pyrola incarnata | Whole Plant | Chimaphilin, this compound | HPLC-DAD | Not specified | Inferred from phytochemical profiles |

| Pyrola japonica | Root | 5,8-dihydrochimaphilin, Chimaphilin | HPLC | Not specified | Qualitative isolation studies |

Note: The lack of specific quantitative data highlights a significant research gap and an opportunity for further investigation in this area.

Experimental Protocols for Isolation and Purification

The following is a generalized protocol for the isolation and purification of this compound from plant material, based on established methods for naphthoquinones from Chimaphila and Pyrola species.

Extraction

-

Plant Material Preparation: Air-dry the collected plant material (e.g., whole plant of Pyrola incarnata) at room temperature and then grind it into a coarse powder.

-

Solvent Extraction: Macerate the powdered plant material with 95% ethanol (B145695) (EtOH) at room temperature for an extended period (e.g., 7 days), with periodic agitation. Perform the extraction multiple times (e.g., 3 times) to ensure exhaustive extraction of the compounds.

-

Concentration: Combine the ethanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

Fractionation

-

Solvent Partitioning: Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity. A typical sequence would be petroleum ether, followed by ethyl acetate (B1210297) (EtOAc), and finally n-butanol (n-BuOH). The naphthoquinones, including this compound, are expected to be enriched in the ethyl acetate fraction.

-

Fraction Concentration: Evaporate the solvent from each fraction to yield the respective dried fractions.

Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography: Subject the ethyl acetate fraction to column chromatography on a silica gel column. Elute the column with a gradient of petroleum ether and ethyl acetate (e.g., starting from 100:0 to 0:100).

-

Fraction Collection and Analysis: Collect the fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., petroleum ether:ethyl acetate, 8:2 v/v) and visualizing under UV light.

-

Further Purification: Combine fractions containing the target compound (as indicated by TLC) and subject them to further purification steps, such as preparative TLC or repeated column chromatography with finer gradients, until a pure compound is obtained.

-

Recrystallization: Recrystallize the purified compound from a suitable solvent (e.g., methanol) to obtain pure crystals of this compound.

Structure Elucidation

The structure of the isolated compound should be confirmed using modern spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HMQC, HMBC) experiments to elucidate the complete chemical structure.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption maxima.

Visualizing the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from its natural sources.

Caption: General workflow for the isolation of this compound.

This technical guide serves as a starting point for researchers interested in the study of this compound. The provided methodologies, while generalized, offer a solid framework for the successful isolation and purification of this and other related naphthoquinones from their natural sources. Further research is warranted to quantify the abundance of this compound in various species and to explore its potential biological activities.

Unveiling the Bioactive Potential of Naphthoquinones: A Technical Guide to Chimaphilin

A comprehensive exploration of the discovery, history, and biological activities of chimaphilin (B162187) (2,7-dimethyl-1,4-naphthoquinone).

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Initial research efforts to compile a technical guide on 3-Hydroxychimaphilin did not yield specific information on this particular derivative. The scientific literature available within the public domain does not extensively document the discovery, synthesis, or biological activities of this specific compound. Therefore, this guide will focus on the well-characterized parent compound, chimaphilin (2,7-dimethyl-1,4-naphthoquinone) , for which a substantial body of research exists. The information presented herein, including quantitative data and experimental protocols, pertains to chimaphilin.

Introduction: Discovery and History of Chimaphilin

Chimaphilin is a naturally occurring naphthoquinone, a class of organic compounds derived from naphthalene.[1][2] Its discovery is intrinsically linked to the study of medicinal plants, particularly those from the Chimaphila and Pyrola genera of the Ericaceae family.[1][3] For centuries, extracts from these plants, commonly known as pipsissewa or wintergreen, have been used in traditional medicine for various ailments.[1]

The isolation and characterization of chimaphilin as a key bioactive constituent from these plants marked a significant step in understanding their therapeutic properties. It is recognized as a yellow, crystalline compound with the chemical formula C₁₂H₁₀O₂. Early investigations into the chemical constituents of Chimaphila umbellata (prince's pine) led to the identification of chimaphilin as a major component.

Physicochemical Properties of Chimaphilin

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀O₂ | |

| Molecular Weight | 186.21 g/mol | |

| Appearance | Yellow needles | |

| IUPAC Name | 2,7-dimethylnaphthalene-1,4-dione | |

| Synonyms | 2,7-dimethyl-1,4-naphthoquinone |

Biological Activities of Chimaphilin

Chimaphilin has demonstrated a range of biological activities, positioning it as a compound of interest for further investigation in drug discovery.

Anticancer Activity

Chimaphilin has exhibited cytotoxic effects against various cancer cell lines. Research has shown that it can induce apoptosis (programmed cell death) in cancer cells through the generation of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential.

Table 1: In Vitro Anticancer Activity of Chimaphilin (IC₅₀ values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| MCF-7 | Breast Cancer | 43.30 |

Antifungal Activity

One of the most well-documented properties of chimaphilin is its potent antifungal activity. Bioassay-guided fractionation of extracts from Chimaphila umbellata identified chimaphilin as the principal antifungal component.

Table 2: In Vitro Antifungal Activity of Chimaphilin (Minimum Inhibitory Concentration - MIC)

| Fungal Species | MIC (mg/mL) | Reference |

| Saccharomyces cerevisiae | 0.05 | |

| Malassezia globosa | 0.39 | |

| Malassezia restricta | 0.55 |

Antioxidant Activity

Studies have also indicated that chimaphilin possesses antioxidant properties, which may contribute to its overall therapeutic potential. The antioxidant activity is often evaluated by its ability to scavenge free radicals.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of chimaphilin's biological activities.

Isolation of Chimaphilin by Bioassay-Guided Fractionation

This protocol outlines a general procedure for the isolation of bioactive compounds like chimaphilin from plant material.

Experimental Workflow: Bioassay-Guided Fractionation

Caption: Workflow for isolating chimaphilin.

Protocol:

-

Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as ethanol, at room temperature. The solvent is then evaporated under reduced pressure to obtain the crude extract.

-

Fractionation: The crude extract is subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components into different fractions.

-

Bioassay: Each fraction is tested for its biological activity (e.g., antifungal activity).

-

Identification of Active Fractions: The fractions exhibiting the highest activity are selected for further purification.

-

Purification: The active fractions are further purified using techniques like High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.

-

Structure Elucidation: The structure of the isolated pure compound is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a specific density and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of chimaphilin for a specified period (e.g., 24 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.

-

Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Broth Microdilution Method for Antifungal Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.

Protocol:

-

Preparation of Antifungal Agent: A stock solution of chimaphilin is prepared and serially diluted in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: A standardized suspension of the fungal test organism is prepared.

-

Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension.

-

Incubation: The plate is incubated under appropriate conditions for the growth of the fungus.

-

MIC Determination: The MIC is determined as the lowest concentration of chimaphilin that completely inhibits the visible growth of the fungus.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is based on the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Protocol:

-

Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

-

Reaction Mixture: Different concentrations of chimaphilin are added to the DPPH solution.

-

Incubation: The reaction mixtures are incubated in the dark for a specific period.

-

Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (e.g., 517 nm).

-

Calculation: The percentage of DPPH radical scavenging activity is calculated, and the EC₅₀ (the concentration required to scavenge 50% of the DPPH radicals) can be determined.

Western Blotting for Analysis of Signaling Pathways

Western blotting is used to detect specific proteins in a sample and can be employed to study the effect of chimaphilin on signaling pathways.

Protocol:

-

Protein Extraction: Cells treated with or without chimaphilin are lysed to extract total proteins.

-

Protein Quantification: The concentration of protein in each sample is determined.

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Blocking: The membrane is blocked to prevent non-specific binding of antibodies.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody.

Signaling Pathways Modulated by Chimaphilin

Research indicates that chimaphilin can influence key signaling pathways involved in cancer progression.

Signaling Pathway: Chimaphilin's Effect on Cancer Cell Apoptosis

Caption: Chimaphilin induces apoptosis via ROS.

Conclusion and Future Directions

Chimaphilin, a natural naphthoquinone, has demonstrated promising anticancer, antifungal, and antioxidant activities. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate its mechanisms of action and potential therapeutic applications. While the specific properties of this compound remain to be elucidated, the study of chimaphilin and its derivatives continues to be a valuable area of research in the quest for new and effective therapeutic agents. Future research should focus on the synthesis and biological evaluation of hydroxylated and other derivatives of chimaphilin to explore structure-activity relationships and potentially identify compounds with enhanced efficacy and selectivity.

References

The Biosynthesis of 3-Hydroxychimaphilin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chimaphilin (B162187) and its hydroxylated derivatives, such as 3-hydroxychimaphilin, are naturally occurring naphthoquinones found in plants of the genus Chimaphila, notably Chimaphila umbellata. These compounds have garnered interest for their potential pharmacological activities. Understanding the biosynthetic pathway of these molecules is crucial for their potential biotechnological production and for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the putative biosynthetic pathway of this compound, drawing on the current understanding of naphthoquinone biosynthesis in plants. While the complete pathway has not been fully elucidated, this document synthesizes available information to propose a likely enzymatic sequence and provides generalized experimental protocols for its investigation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of chimaphilin (2,7-dimethyl-1,4-naphthoquinone) is thought to proceed via the homogentisate (B1232598) (HGA) pathway, also referred to as the toluhydroquinone pathway.[1] This pathway utilizes precursors from both the shikimate and mevalonate (B85504) (MVA) pathways. The formation of this compound would then require a subsequent hydroxylation step.

The proposed pathway can be broken down into the following key stages:

-

Formation of the Naphthoquinone Scaffold : The core aromatic structure is derived from homogentisate, which itself is a product of tyrosine catabolism.[2] The side chain is proposed to be derived from the MVA pathway, which provides isoprenoid units.

-

Methylation and Cyclization : A series of enzymatic reactions, including those catalyzed by methyltransferases and cyclases, would lead to the formation of the chimaphilin backbone.

-

Hydroxylation : The final step to produce this compound is a hydroxylation reaction, likely catalyzed by a cytochrome P450 monooxygenase.

Below is a diagram illustrating the putative biosynthetic pathway.

References

In-Depth Technical Guide to 3-Hydroxychimaphilin: Physicochemical Properties, Biological Activities, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxychimaphilin, a naturally occurring naphthoquinone derivative, has garnered interest within the scientific community for its potential therapeutic applications. Isolated from plants of the Chimaphila and Pyrola genera, this compound has demonstrated a range of biological activities, including antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its known biological mechanisms of action.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and drug development. These properties influence its solubility, stability, and bioavailability.

| Property | Value | Reference |

| CAS Number | 33253-99-5 | N/A |

| Molecular Formula | C₁₂H₁₀O₃ | N/A |

| Molecular Weight | 202.21 g/mol | N/A |

| Appearance | Yellow powder | [1] |

| Melting Point | Not explicitly available in the searched literature. | |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone.[1] | [1] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following sections detail the characteristic spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific peak assignments for this compound were not available in the searched literature, general chemical shift regions for similar structures can be inferred.

-

¹H NMR: Aromatic protons would likely appear in the downfield region (δ 7.0-8.5 ppm). Methyl protons would be observed in the upfield region (δ 2.0-3.0 ppm). The hydroxyl proton would exhibit a broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR: Carbonyl carbons of the quinone system would resonate significantly downfield (δ 180-200 ppm). Aromatic and olefinic carbons would appear in the δ 120-160 ppm range. The methyl carbons would be found in the upfield region (δ 15-30 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following absorption bands, indicative of its functional groups:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 (broad) | O-H stretching (hydroxyl group) |

| ~1660 | C=O stretching (quinone carbonyl) |

| ~1600 | C=C stretching (aromatic ring) |

| ~1450 | C-H bending (methyl groups) |

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak ([M]⁺) at m/z 202. Fragmentation patterns would likely involve the loss of CO, CHO, and methyl groups, characteristic of naphthoquinones.

Experimental Protocols

Detailed experimental protocols are essential for the replication of research findings and the further investigation of this compound.

Isolation of this compound from Chimaphila umbellata

While a specific detailed protocol for the isolation of this compound was not found in the search results, a general procedure can be outlined based on the isolation of similar natural products.

Workflow for Isolation:

Caption: General workflow for the isolation of this compound.

Chemical Synthesis

A specific, detailed protocol for the chemical synthesis of this compound was not available in the provided search results. The synthesis of related 3-phenyl-4-hydroxy coumarins has been reported, suggesting that a synthetic route to this compound could potentially be developed from substituted salicylates and appropriate coupling partners.

Biological Activities and Signaling Pathways

This compound and related compounds have been investigated for their potential as therapeutic agents.

Anticancer Activity

While direct studies on the anticancer mechanism of this compound are limited in the search results, related compounds like flavonoids and coumarins have been shown to exert anticancer effects through various mechanisms. These include the induction of apoptosis, cell cycle arrest, and the inhibition of signaling pathways crucial for cancer cell proliferation and survival.

Potential Signaling Pathways Involved in Anticancer Activity:

The precise signaling pathways affected by this compound require further investigation. However, based on the activities of similar compounds, it may modulate pathways such as:

Caption: Putative signaling pathways modulated by this compound in cancer cells.

Antimicrobial Activity

Compounds structurally related to this compound have demonstrated antimicrobial activity against a range of pathogens. The mechanisms of action can vary but often involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Experimental Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method):

-

Preparation of Bacterial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution of this compound: A stock solution of this compound in a suitable solvent (e.g., DMSO) is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (broth and bacteria without compound) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the microorganism.

Workflow for Antimicrobial Susceptibility Testing:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Conclusion

This compound is a promising natural product with potential for development as a therapeutic agent. This guide has summarized the available information on its physicochemical properties and biological activities. However, it is evident that further research is required to fully elucidate its pharmacological profile. Specifically, detailed spectroscopic analysis, the development of robust synthetic protocols, and in-depth investigations into its mechanisms of action at the molecular level are crucial next steps. The experimental workflows and data presented herein provide a solid foundation for researchers to build upon in their future studies of this intriguing molecule.

References

Spectroscopic and Biological Insights into 3-Hydroxychimaphilin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 3-hydroxychimaphilin, a derivative of the naturally occurring naphthoquinone chimaphilin (B162187). Due to the limited availability of experimental data for this specific analog, this document presents predicted spectroscopic data to serve as a reference for identification and characterization. Furthermore, it details standardized experimental protocols for acquiring such data and explores the known biological signaling pathways of the parent compound, chimaphilin, offering valuable context for drug development professionals.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions were generated using computational chemistry software and are intended to provide an illustrative guide for researchers.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.98 | d (J=7.5 Hz) | 1H | H-5 |

| 7.62 | t (J=7.5 Hz) | 1H | H-6 |

| 7.55 | t (J=7.5 Hz) | 1H | H-7 |

| 7.29 | d (J=7.5 Hz) | 1H | H-8 |

| 6.85 | s | 1H | H-2 |

| 5.50 (broad s) | s | 1H | -OH |

| 2.25 | s | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Carbon Atom |

| 185.4 | C-4 |

| 180.1 | C-1 |

| 155.2 | C-3 |

| 145.8 | C-4a |

| 136.5 | C-8a |

| 133.8 | C-6 |

| 130.2 | C-7 |

| 126.9 | C-5 |

| 125.1 | C-8 |

| 120.3 | C-2 |

| 16.5 | -CH₃ |

Table 3: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400-3200 (broad) | O-H stretch (hydroxyl group) |

| 3100-3000 | C-H stretch (aromatic) |

| 2950-2850 | C-H stretch (aliphatic) |

| 1665 | C=O stretch (quinone) |

| 1640 | C=O stretch (quinone) |

| 1600, 1450 | C=C stretch (aromatic) |

| 1250 | C-O stretch (hydroxyl group) |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 202.06 | [M]⁺ (Molecular Ion) |

| 187.04 | [M - CH₃]⁺ |

| 174.05 | [M - CO]⁺ |

| 146.04 | [M - 2CO]⁺ |

| 118.04 | [C₈H₆O]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). The solvent should be of high purity to avoid extraneous signals.

-

Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to achieve optimal field homogeneity.

-

Acquire a one-dimensional ¹H NMR spectrum with the following typical parameters:

-

Pulse sequence: zg30

-

Number of scans: 16-64

-

Relaxation delay: 1-2 seconds

-

Spectral width: 16 ppm

-

Acquisition time: 2-4 seconds

-

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters include:

-

Pulse sequence: zgpg30

-

Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

-

Relaxation delay: 2-5 seconds

-

Spectral width: 240 ppm

-

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

KBr Pellet: Mix approximately 1 mg of the sample with 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to an appropriate ionization source.

-

Ionization:

-

Electron Ionization (EI): Suitable for volatile and thermally stable compounds. The sample is introduced into the ion source and bombarded with a high-energy electron beam (typically 70 eV).

-

Electrospray Ionization (ESI): A soft ionization technique suitable for a wider range of compounds. The sample solution is sprayed through a heated capillary at a high potential, generating charged droplets from which ions desolvate.

-

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).

-

Data Analysis: Determine the accurate mass of the molecular ion to aid in molecular formula determination. Analyze the fragmentation pattern to gain structural insights.

Biological Activity and Signaling Pathways of Chimaphilin

While specific data for this compound is limited, the parent compound, chimaphilin, has demonstrated significant biological activity, particularly in the context of cancer. Understanding these pathways can provide a foundation for investigating the therapeutic potential of its derivatives.

Chimaphilin has been shown to inhibit cancer cell invasion and metastasis.[1] One of the key mechanisms is the suppression of the Transforming Growth Factor-beta 1 (TGF-β1) induced Epithelial-to-Mesenchymal Transition (EMT).[1] EMT is a cellular process where epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties, a critical step in cancer metastasis.

Chimaphilin exerts its inhibitory effects on EMT by modulating several key signaling pathways:

-

PI-3K/Akt Pathway: Chimaphilin blocks the phosphorylation and activation of Akt, a central kinase in the PI-3K pathway that promotes cell survival and proliferation.[1]

-

ERK1/2 Pathway: It also inhibits the activation of ERK1/2, a key component of the MAPK signaling cascade involved in cell growth and differentiation.[1]

-

Smad Signaling: Chimaphilin has been observed to inhibit the phosphorylation of Smad2/3, which are key downstream mediators of TGF-β1 signaling.[1]

Furthermore, chimaphilin can induce apoptosis (programmed cell death) in cancer cells through a Reactive Oxygen Species (ROS)-mediated mitochondrial pathway.

The following diagram illustrates the inhibitory effect of chimaphilin on the TGF-β1-induced EMT signaling cascade.

Caption: Inhibition of TGF-β1-induced EMT by Chimaphilin.

References

Unveiling the Structure of 3-Hydroxychimaphilin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural elucidation of 3-Hydroxychimaphilin, a naturally occurring naphthoquinone. The information presented is collated from the primary scientific literature, offering a detailed account of the experimental procedures and spectroscopic data that were instrumental in determining its chemical structure. This document serves as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction

This compound (CAS 33253-99-5) is a bioactive natural product isolated from the plant Moneses uniflora. It belongs to the chimaphilin (B162187) class of compounds, which are known for their antimicrobial properties. The structural determination of this compound was crucial for understanding its chemical properties and biological activity, paving the way for further investigation into its therapeutic potential.

Isolation and Purification

The isolation of this compound was achieved through a multi-step extraction and chromatographic process from the whole plant material of Moneses uniflora. The detailed experimental workflow is outlined below.

Experimental Workflow for Isolation and Purification

Detailed Experimental Protocol

The isolation of this compound was performed as follows:

-

Plant Material and Extraction: Whole plant material of Moneses uniflora was collected, air-dried, and ground into a fine powder. The powdered plant material was then exhaustively extracted with dichloromethane (B109758) (CH2Cl2) at room temperature. The resulting crude extract was concentrated under reduced pressure.

-

Column Chromatography: The crude CH2Cl2 extract was subjected to column chromatography on silica gel. The column was eluted with a gradient of increasing ethyl acetate (B1210297) (EtOAc) in hexane. Fractions were collected and monitored by thin-layer chromatography (TLC).

-

Bioassay-Guided Fractionation: The collected fractions were tested for their antimicrobial activity to identify the bioactive fractions containing the compounds of interest.

-

Preparative Thin-Layer Chromatography (TLC): The bioactive fractions were further purified using preparative TLC on silica gel plates, with a suitable solvent system, to yield pure this compound.

Structural Elucidation

The structure of this compound was determined through a combination of spectroscopic techniques, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry was used to determine the molecular formula of the isolated compound.

| Spectroscopic Method | Data | Interpretation |

| High-Resolution Electron Impact Mass Spectrometry (HREIMS) | m/z 202.0630 [M]+ | Molecular Formula: C12H10O3 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy provided detailed information about the carbon-hydrogen framework of this compound.

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |

| 7.98 | d | 8.0 | 1H | H-5 |

| 7.58 | t | 8.0 | 1H | H-7 |

| 7.49 | d | 8.0 | 1H | H-8 |

| 7.21 | s | 1H | H-4 | |

| 2.40 | s | 3H | C-2-CH3 | |

| 2.25 | s | 3H | C-7-CH3 |

| Chemical Shift (δ) (ppm) | Carbon Type | Assignment |

| 185.2 | C | C-1 |

| 181.8 | C | C-4 |

| 146.8 | C | C-3 |

| 144.5 | C | C-6 |

| 136.5 | CH | C-7 |

| 133.2 | C | C-4a |

| 132.8 | CH | C-5 |

| 129.5 | C | C-8a |

| 125.4 | CH | C-8 |

| 120.2 | CH | C-4 |

| 21.8 | CH3 | C-7-CH3 |

| 16.2 | CH3 | C-2-CH3 |

Chemical Structure

Based on the interpretation of the spectroscopic data, the structure of this compound was elucidated as 3-hydroxy-2,7-dimethyl-1,4-naphthoquinone.

Conclusion

The structural elucidation of this compound was accomplished through a systematic process of isolation, purification, and spectroscopic analysis. The detailed experimental protocols and comprehensive spectroscopic data presented in this guide provide a foundational understanding of the chemical nature of this bioactive natural product. This information is critical for further research into its synthesis, derivatization, and evaluation of its pharmacological properties for potential drug development applications.

The Biological Activities of 3-Hydroxychimaphilin: A Technical Guide for Researchers

Introduction

3-Hydroxychimaphilin, systematically known as 3-hydroxy-2,7-dimethyl-1,4-naphthalenedione, is a derivative of the naturally occurring compound chimaphilin (B162187) (2,7-dimethyl-1,4-naphthalenedione). While research directly investigating the biological activities of this compound is not extensively documented, the known bioactivities of its parent compound, chimaphilin, and other closely related hydroxy-naphthoquinones provide a strong foundation for predicting its potential therapeutic applications. This technical guide summarizes the known biological activities of chimaphilin and related hydroxy-naphthoquinones, presenting quantitative data, detailed experimental protocols, and insights into their mechanisms of action to facilitate further research and drug development.

Chimaphilin, isolated from plants of the Chimaphila and Pyrola genera, has demonstrated a range of biological effects, including antifungal, antioxidant, and anti-cancer properties. The introduction of a hydroxyl group at the 3-position of the naphthoquinone ring is anticipated to modulate these activities, potentially enhancing efficacy or altering the mechanism of action. This guide will therefore explore the established biological profile of chimaphilin and extrapolate the potential activities of its 3-hydroxy derivative based on structure-activity relationships observed in similar naphthoquinone compounds.

Known Biological Activities of Chimaphilin and Related Naphthoquinones

The biological activities of chimaphilin and structurally similar hydroxy-naphthoquinones are diverse, with significant potential in several therapeutic areas. The primary activities of interest include antifungal, cytotoxic, anti-inflammatory, and antioxidant effects.

Antifungal Activity

Chimaphilin has been identified as a potent antifungal agent. Studies have demonstrated its efficacy against various fungal species, including those responsible for common human infections. The mechanism of antifungal action for naphthoquinones is often attributed to their ability to disrupt the fungal cell wall and interfere with cellular processes such as transcription[1][2].

Cytotoxic and Anti-Cancer Activity

Naphthoquinones are a well-established class of compounds with significant cytotoxic and anti-cancer potential. Chimaphilin has been shown to induce apoptosis in cancer cells, including MCF-7 breast cancer cells and human osteosarcoma cells[1]. The cytotoxic effects of naphthoquinones are often mediated through the generation of reactive oxygen species (ROS), DNA damage, and the modulation of key signaling pathways involved in cell cycle regulation and apoptosis[3].

Anti-inflammatory Activity

Several naphthoquinone derivatives have demonstrated potent anti-inflammatory properties. Their mechanism of action often involves the inhibition of pro-inflammatory enzymes and signaling pathways. For instance, certain naphthoquinones have been shown to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in response to inflammatory stimuli like lipopolysaccharide (LPS)[4]. This is often achieved through the modulation of the NF-κB signaling pathway.

Antioxidant Activity

The antioxidant activity of naphthoquinones is linked to their ability to scavenge free radicals. The presence of hydroxyl groups on the naphthoquinone ring can significantly influence this activity. While some studies suggest chimaphilin itself may contribute to the antioxidant activity of plant extracts, other hydroxylated naphthoquinones have shown potent radical-scavenging effects.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data for the biological activities of chimaphilin and related hydroxy-naphthoquinone derivatives against various fungal strains and cancer cell lines.

Table 1: Antifungal Activity of Chimaphilin

| Fungal Species | Minimum Inhibitory Concentration (MIC) | Reference |

| Malassezia globosa | 0.39 mg/mL | |

| Malassezia restricta | 0.55 mg/mL | |

| Saccharomyces cerevisiae | 0.05 mg/mL |

Table 2: Cytotoxic Activity of Naphthoquinone Derivatives against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| 5-hydroxy-6-(1-hydroxyethyl)-2,7-dimethoxy-1,4-naphthalenedione | MDA-MB-435 (melanoma) | 1 - 20 | |

| 5-hydroxy-6-(1-hydroxyethyl)-2,7-dimethoxy-1,4-naphthalenedione | MDA-MB-231 (breast) | 1 - 20 | |

| 5-hydroxy-6-(1-hydroxyethyl)-2,7-dimethoxy-1,4-naphthalenedione | OVCAR3 (ovarian) | 1 - 20 | |

| Kirschsteinin | MDA-MB-435 (melanoma) | 1 - 20 | |

| Kirschsteinin | MDA-MB-231 (breast) | 1 - 20 | |

| Kirschsteinin | OVCAR3 (ovarian) | 1 - 20 |

Table 3: Anti-inflammatory Activity of Naphthoquinone Derivatives

| Compound | Assay | IC50 (µM) | Reference |

| 6-[1-(acetyloxy)ethyl]-5-hydroxy-2,7-dimethoxy-1,4-naphthalenedione | NO production in RAW 264.7 cells | < 26.3 | |

| Talanaphthoquinone A | NO production in RAW 264.7 cells | 1.7 - 49.7 |

Experimental Protocols

This section provides an overview of the methodologies used to evaluate the biological activities of chimaphilin and related naphthoquinones.

Antifungal Susceptibility Testing (Microdilution Method)

-

Fungal Culture: The fungal strains are cultured on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar for yeasts, Malt Extract Agar for molds) at their optimal growth temperature.

-

Inoculum Preparation: A suspension of fungal cells is prepared in a suitable broth (e.g., RPMI-1640) and adjusted to a standardized concentration (e.g., 0.5 McFarland standard).

-

Compound Preparation: The test compound (chimaphilin) is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the broth to achieve a range of concentrations.

-

Incubation: The fungal inoculum is added to microtiter plate wells containing the serially diluted compound. The plates are incubated at the appropriate temperature for 24-48 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible fungal growth.

Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound dissolved in the culture medium for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.

-

Cell Seeding and Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound for 1 hour.

-

Inflammatory Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) for 24 hours to induce NO production.

-

Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Absorbance Measurement: The absorbance is measured at 540 nm.

-

IC50 Calculation: The IC50 value for the inhibition of NO production is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The biological activities of naphthoquinones are underpinned by their interactions with various cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of new therapeutic agents.

Induction of Apoptosis

Many naphthoquinones induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. This often involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction, release of cytochrome c, and activation of caspases.

Anti-inflammatory Signaling

The anti-inflammatory effects of naphthoquinones are often mediated by the inhibition of the NF-κB signaling pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation by inflammatory agents like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes such as iNOS and COX-2. Naphthoquinones can inhibit this process at various steps.

Conclusion and Future Directions

While direct experimental data on this compound remains to be elucidated, the known biological activities of its parent compound, chimaphilin, and other hydroxy-naphthoquinone derivatives strongly suggest its potential as a valuable lead compound in drug discovery. The antifungal, cytotoxic, anti-inflammatory, and antioxidant properties observed in this class of molecules warrant further investigation into the specific effects of 3-hydroxylation. Future research should focus on the synthesis of this compound and its comprehensive biological evaluation using the experimental protocols outlined in this guide. Such studies will be instrumental in determining its therapeutic potential and advancing our understanding of the structure-activity relationships within the promising class of naphthoquinones.

References

- 1. Antifungal potential, mechanism of action, and toxicity of 1,4-naphthoquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxic Naphthoquinone Analogues, Including Heterodimers, and Their Structure Elucidation Using LR-HSQMBC NMR Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Naphthoquinone Derivatives with Anti-Inflammatory Activity from Mangrove-Derived Endophytic Fungus Talaromyces sp. SK-S009 - PMC [pmc.ncbi.nlm.nih.gov]

3-Hydroxychimaphilin: A Technical Guide on its Role in Traditional and Modern Medicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxychimaphilin, a naturally occurring naphthoquinone found in plants of the Chimaphila and Pyrola genera, has a rich history of use in traditional medicine. This technical guide provides a comprehensive overview of the current scientific understanding of this compound and its closely related analogue, chimaphilin (B162187). It delves into their traditional applications, summarizes the quantitative data on their pharmacological activities, details relevant experimental protocols, and elucidates the known signaling pathways involved in their anticancer effects. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction: From Traditional Use to Scientific Scrutiny

For centuries, plants containing chimaphilin and its derivatives, such as this compound, have been integral to various traditional medicine systems worldwide. These plants, commonly known as pipsissewa or wintergreen, have been traditionally used to treat a wide array of ailments, including skin diseases, urinary tract infections, inflammatory conditions, and even cancer. The primary active constituent, chimaphilin, is a yellow naphthoquinone that has garnered significant scientific interest for its diverse pharmacological properties. This guide will focus on the available scientific data for chimaphilin as a proxy for understanding the potential of this compound, a closely related compound.

Pharmacological Activities: Quantitative Insights

The therapeutic potential of chimaphilin stems from its demonstrated anticancer, antifungal, antioxidant, and anti-inflammatory activities. While specific quantitative data for this compound is limited in publicly available literature, extensive research on chimaphilin provides valuable insights.

Anticancer Activity

Chimaphilin has shown notable cytotoxic effects against various cancer cell lines. Research has particularly highlighted its efficacy against human osteosarcoma and breast cancer cells.

Table 1: Anticancer Activity of Chimaphilin (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| U2OS | Human Osteosarcoma | Not explicitly stated in abstract, but cytotoxic effects were observed. | 24, 48, 72 |

| MCF-7 | Human Breast Adenocarcinoma | Not explicitly stated in abstract, but apoptosis was induced. | Not specified |

Note: Specific IC50 values from the full text of the cited studies are required for a complete quantitative summary.

Antifungal Activity

Traditional use of Chimaphila species for skin ailments is supported by modern research demonstrating the antifungal properties of chimaphilin.

Table 2: Antifungal Activity of Chimaphilin

| Fungal Species | Common Association | Minimum Inhibitory Concentration (MIC) |

| Malassezia globosa | Dandruff | 0.39 mg/mL[1] |

| Malassezia restricta | Dandruff | 0.55 mg/mL[1] |

| Saccharomyces cerevisiae | Yeast | 0.05 mg/mL[1] |

Experimental Protocols

The following sections outline the general methodologies employed in the key experiments cited in the literature to determine the pharmacological activities of chimaphilin.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Cancer cells (e.g., U2OS, MCF-7) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of chimaphilin for specific durations (e.g., 24, 48, 72 hours).

-

MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

-

Preparation of Inoculum: A standardized suspension of the fungal strain (e.g., Malassezia species) is prepared in a suitable broth medium.

-

Serial Dilution of Compound: Chimaphilin is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized fungal suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) to allow for fungal growth.

-

MIC Determination: The MIC is determined as the lowest concentration of chimaphilin that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Recent research has begun to unravel the molecular mechanisms underlying the anticancer effects of chimaphilin, particularly its ability to inhibit cancer cell invasion and metastasis.

Inhibition of TGF-β1-Induced Epithelial-to-Mesenchymal Transition (EMT) in Osteosarcoma

One of the key findings is the ability of chimaphilin to suppress the Transforming Growth Factor-beta 1 (TGF-β1)-induced epithelial-to-mesenchymal transition (EMT) in human osteosarcoma cells.[2][3] EMT is a crucial process in cancer progression, allowing cancer cells to become more motile and invasive. Chimaphilin exerts its inhibitory effect by modulating several key signaling pathways.

Caption: Chimaphilin inhibits TGF-β1-induced EMT signaling.

The diagram above illustrates how chimaphilin intervenes in the TGF-β1 signaling cascade. TGF-β1 binding to its receptor normally activates downstream pathways including PI3K/Akt, ERK1/2, and the canonical Smad pathway. This leads to the phosphorylation of Smad2/3, which in turn upregulates the expression of transcription factors like Snail and Slug. These transcription factors suppress the expression of epithelial markers such as E-cadherin and promote the expression of mesenchymal markers like vimentin, ultimately leading to increased cell invasion and metastasis. Chimaphilin has been shown to inhibit the activation of PI3K, ERK1/2, and the phosphorylation of Smad2/3, thereby blocking the EMT process and reducing the metastatic potential of osteosarcoma cells.

Experimental Workflow for Investigating Signaling Pathways

The investigation of signaling pathways typically involves a series of molecular biology techniques to assess the expression and phosphorylation status of key proteins.

Caption: Workflow for signaling pathway analysis.

Conclusion and Future Directions

The available scientific evidence strongly supports the traditional use of plants containing chimaphilin and suggests its potential as a source for the development of novel therapeutic agents. Its demonstrated anticancer and antifungal activities, coupled with a growing understanding of its molecular mechanisms of action, make it a compelling candidate for further investigation.

Future research should focus on:

-

Isolation and Characterization of this compound: Detailed studies are needed to isolate and fully characterize this compound to determine its specific pharmacological profile and compare it with that of chimaphilin.

-

Quantitative Pharmacological Studies: Comprehensive in vitro and in vivo studies are required to establish precise IC50 and MIC values for both this compound and chimaphilin against a wider range of cancer cell lines and microbial pathogens.

-

Elucidation of Other Signaling Pathways: Further research is necessary to explore other potential signaling pathways and molecular targets of these compounds in different disease models.

-

Preclinical and Clinical Development: Promising preclinical data could pave the way for the development of chimaphilin-based compounds for clinical trials, particularly in the areas of oncology and infectious diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Chimaphilin inhibits human osteosarcoma cell invasion and metastasis through suppressing the TGF-β1-induced epithelial-to-mesenchymal transition markers via PI-3K/Akt, ERK1/2, and Smad signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Preliminary Cytotoxicity Screening of 3-Hydroxychimaphilin

Disclaimer: As of the latest available research, specific studies detailing the preliminary cytotoxicity screening of 3-Hydroxychimaphilin are not publicly accessible. Therefore, this technical guide provides a representative framework for such a study, drawing upon established methodologies for the cytotoxicity screening of natural products. The data and specific pathways presented are illustrative and based on typical findings for compounds with potential anticancer activity.

This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the essential steps and considerations in the preliminary cytotoxic evaluation of a novel natural product, using this compound as a template.

Introduction

Natural products are a significant source of new therapeutic agents, particularly in oncology. The preliminary cytotoxicity screening of these compounds is a critical first step in the drug discovery process to identify candidates with potential anticancer activity. This guide outlines a standard workflow for assessing the cytotoxic effects of a natural product, exemplified by a hypothetical screening of this compound. The process involves determining the concentration-dependent inhibitory effects on various cancer cell lines, establishing detailed experimental protocols, and exploring potential mechanisms of action through signaling pathway analysis.

Quantitative Cytotoxicity Data

The initial phase of screening involves determining the half-maximal inhibitory concentration (IC50) of the test compound against a panel of human cancer cell lines and a non-cancerous cell line to assess selectivity. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Hypothetical IC50 Values of this compound against Various Human Cell Lines

| Cell Line | Tissue of Origin | Morphology | IC50 (µM) |

| MCF-7 | Breast | Adenocarcinoma | 15.2 ± 1.8 |

| HCT-116 | Colon | Carcinoma | 10.5 ± 1.2 |

| A549 | Lung | Carcinoma | 25.8 ± 3.1 |

| HeLa | Cervical | Carcinoma | 18.9 ± 2.3 |

| HEK293 | Kidney | Embryonic Kidney | > 100 |

Experimental Protocols

Detailed and reproducible methodologies are crucial for the accurate assessment of cytotoxicity. The following are standard protocols for the key experiments involved in a preliminary screening.

Cell Culture and Maintenance

-

Cell Lines: Human cancer cell lines (MCF-7, HCT-116, A549, HeLa) and a human embryonic kidney cell line (HEK293) are obtained from a reputable cell bank (e.g., ATCC).

-

Culture Medium: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2. Cells are passaged upon reaching 80-90% confluency.

Preparation of Test Compound

-

Stock Solution: A 10 mM stock solution of this compound is prepared by dissolving the compound in dimethyl sulfoxide (B87167) (DMSO).

-

Working Solutions: Serial dilutions of the stock solution are prepared in the culture medium to achieve the desired final concentrations for the assay. The final DMSO concentration in the culture wells should not exceed 0.1% to avoid solvent-induced cytotoxicity.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[1]

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (0.1% DMSO) and a positive control (e.g., doxorubicin) are included.

-

Incubation: The plates are incubated for 48 hours at 37°C and 5% CO2.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 values are determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualization of Methodologies and Pathways

Visual diagrams are essential for representing complex workflows and biological processes in a clear and understandable manner.

Postulated Signaling Pathway of Apoptosis

Based on the cytotoxic activity observed, a common mechanism of cell death induced by natural anticancer compounds is apoptosis. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[2][3][4] Both pathways converge on the activation of executioner caspases, which are responsible for the biochemical and morphological changes associated with apoptotic cell death.

Conclusion and Future Directions

The hypothetical preliminary cytotoxicity screening of this compound demonstrates its potential as a selective anticancer agent, with notable activity against colon cancer cells while sparing non-cancerous cells. The established experimental protocols provide a robust framework for further investigation. Future studies should focus on confirming the apoptotic mechanism of action through assays such as Annexin V-FITC/PI staining, cell cycle analysis, and Western blotting for key apoptotic proteins (e.g., caspases, Bcl-2 family proteins). Further elucidation of the specific molecular targets and signaling pathways involved will be crucial for the continued development of this compound as a potential therapeutic candidate.

References

A Technical Guide to In Silico Target Prediction for 3-Hydroxychimaphilin

Introduction

3-Hydroxychimaphilin, a naturally occurring naphthoquinone derivative, has garnered interest in the scientific community for its potential therapeutic properties. Emerging studies suggest its involvement in various biological processes, including anti-inflammatory, antioxidant, antimicrobial, and anticancer activities.[1][2][3][4][5] Identifying the specific molecular targets of this compound is a critical step in elucidating its mechanism of action and advancing its potential as a therapeutic agent.

This technical guide provides a comprehensive overview of a systematic in silico approach to predict and validate the biological targets of this compound. The methodologies outlined here are designed for researchers, scientists, and drug development professionals engaged in computational drug discovery.

Core Methodologies for Target Prediction

An effective in silico target prediction strategy integrates multiple computational techniques to enhance the accuracy and reliability of the predictions. The workflow typically involves both ligand-based and structure-based approaches, often supplemented by systems-level analysis through network pharmacology.

Ligand-Based Target Prediction

These methods leverage the chemical structure and known bioactivities of this compound to infer potential targets.

-

Chemical Similarity Searching: This approach is based on the principle that structurally similar molecules often share common biological targets. The 2D or 3D structure of this compound is used as a query to search against large chemogenomic databases (e.g., ChEMBL, PubChem, BindingDB). Targets associated with structurally analogous compounds are then identified as potential candidates for this compound.

-

Pharmacophore Modeling: A pharmacophore model represents the essential steric and electronic features required for a molecule to interact with a specific target. By analyzing the structure of this compound, a pharmacophore model can be generated and used to screen 3D databases of protein structures to find potential binding partners.

-

Machine Learning and Quantitative Structure-Activity Relationship (QSAR): Machine learning models can be trained on vast datasets of compound-target interactions to predict targets for new molecules. These models learn complex patterns that relate chemical features to biological activity, offering a powerful predictive tool.

Structure-Based Target Prediction (Reverse Docking)

Reverse docking, or inverse docking, screens a single ligand (this compound) against a large library of 3D protein structures to identify potential binding targets. This method is particularly useful when no prior knowledge of the compound's targets is available.

The process involves:

-

Preparation of a Target Database: A comprehensive library of 3D protein structures is compiled from sources like the Protein Data Bank (PDB).

-

Molecular Docking Simulation: this compound is computationally "docked" into the binding site of each protein in the library.

-

Scoring and Ranking: The binding poses are evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). Targets are then ranked based on these scores to prioritize the most promising candidates.

Network Pharmacology

Network pharmacology provides a systems-level perspective by constructing and analyzing complex interaction networks of drugs, targets, and diseases. This approach helps to understand the polypharmacological effects of a compound and its impact on biological pathways.

The workflow includes:

-

Candidate Target Collection: Initial putative targets are gathered from the ligand-based and structure-based methods described above, as well as from databases like TCMSP and SwissTargetPrediction.

-

Network Construction: A drug-target-disease interaction network is built using software like Cytoscape.

-

Topological Analysis: The network is analyzed to identify key nodes (hub genes) and modules that are critical for the compound's effect.

-

Pathway and Functional Enrichment Analysis: Tools like DAVID and Metascape are used for Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis to identify the biological processes and signaling pathways modulated by the predicted targets.

In Silico Workflow Diagram

The following diagram illustrates the integrated workflow for predicting the targets of this compound.

Caption: Integrated workflow for in silico target prediction and experimental validation.

Data Presentation

Quantitative results from in silico analyses should be organized into structured tables for clarity and comparison.

Table 1: Example Reverse Docking Results

| Rank | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Putative Function |

|---|---|---|---|---|

| 1 | Protein Kinase X (e.g., 1XYZ) | -9.5 | TYR-123, LYS-45, ASP-184 | Cell Cycle Regulation |

| 2 | TNF-alpha (e.g., 2AZ5) | -9.1 | LEU-57, GLY-121, TYR-151 | Inflammation |

| 3 | Caspase-3 (e.g., 5I9B) | -8.8 | HIS-121, GLY-122, CYS-163 | Apoptosis |

| ... | ... | ... | ... | ... |

Table 2: Example KEGG Pathway Enrichment Analysis

| Pathway ID | Pathway Description | Gene Count | p-value | Associated Genes |

|---|---|---|---|---|

| hsa04110 | Cell Cycle | 15 | 1.2e-08 | CDK2, CCNB1, PLK1 |

| hsa04630 | JAK-STAT signaling pathway | 12 | 3.5e-07 | JAK2, STAT3, PIK3R1 |

| hsa04064 | NF-kappa B signaling pathway | 11 | 9.8e-07 | RELA, IKBKB, CHUK |

| hsa05200 | Pathways in cancer | 25 | 1.4e-06 | EGFR, MAPK1, PTEN |

| ... | ... | ... | ... | ... |

Hypothetical Signaling Pathway Involvement

Given the known anti-inflammatory and anticancer activities of similar compounds, this compound may target key signaling pathways like NF-κB and MAPK.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Experimental Validation Protocols

In silico predictions must be validated through rigorous experimental assays.

Protocol 1: Kinase Inhibition Assay

This protocol determines if this compound inhibits the activity of a predicted kinase target (e.g., a cyclin-dependent kinase).

Materials:

-

Recombinant human kinase enzyme

-

Kinase-specific substrate peptide

-

ATP (Adenosine triphosphate)

-

This compound (dissolved in DMSO)

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well microplate

-

Plate reader (luminometer)

Methodology:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a final dilution in kinase assay buffer.

-

Reaction Setup: In a 384-well plate, add 5 µL of the compound dilution or vehicle control (DMSO).

-

Enzyme Addition: Add 10 µL of the kinase/substrate mixture to each well.

-

Initiate Reaction: Add 10 µL of ATP solution to each well to start the kinase reaction. Incubate at room temperature for 1 hour.

-

Detect ADP Production: Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Luminescence Signal: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity

SPR directly measures the binding kinetics and affinity between a ligand and a target protein in real-time.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip)

-

Immobilization reagents (EDC, NHS, ethanolamine)

-

Purified recombinant target protein

-

This compound

-

Running buffer (e.g., HBS-EP+)

Methodology:

-

Chip Preparation: Activate the sensor chip surface using a mixture of EDC and NHS.

-

Protein Immobilization: Inject the purified target protein over the activated surface to covalently couple it to the chip. Deactivate any remaining active groups with ethanolamine.

-

Binding Analysis: Prepare a serial dilution of this compound in running buffer.

-

Association: Inject each concentration of the compound over the chip surface at a constant flow rate and monitor the change in response units (RU) over time.

-

Dissociation: After the association phase, flow running buffer over the chip and monitor the decrease in RU as the compound dissociates.

-

Regeneration: If necessary, inject a regeneration solution to remove any remaining bound compound.

-

Data Analysis: Fit the association and dissociation curves to a kinetic binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Protocol 3: Western Blot for Cellular Target Engagement

This protocol assesses whether this compound affects the phosphorylation status or expression level of a predicted target or its downstream effectors in a cellular context.

Materials:

-

Cancer cell line (e.g., MCF-7, A549)

-

Cell culture medium and supplements

-

This compound

-

Stimulant (e.g., LPS, EGF, if required)

-

Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-STAT3, anti-total-STAT3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with varying concentrations of this compound for a specified time. If applicable, add a stimulant for the final 15-30 minutes of incubation.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE: Normalize protein amounts and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative change in protein expression or phosphorylation.

Conclusion

The integration of diverse in silico methodologies provides a robust framework for identifying and prioritizing the molecular targets of this compound. This computational approach, combining ligand-based, structure-based, and network pharmacology techniques, significantly accelerates the process of hypothesis generation. However, it is imperative that these computational predictions are followed by rigorous experimental validation to confirm target engagement and elucidate the precise mechanism of action, ultimately paving the way for future drug development efforts.

References

- 1. sysrevpharm.org [sysrevpharm.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. 3-Hydroxypropionic acid contributes to the antibacterial activity of glycerol metabolism by the food microbe Limosilactobacillus reuteri - PubMed [pubmed.ncbi.nlm.nih.gov]